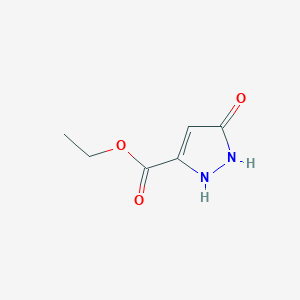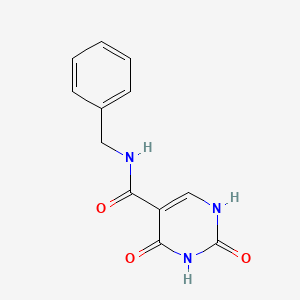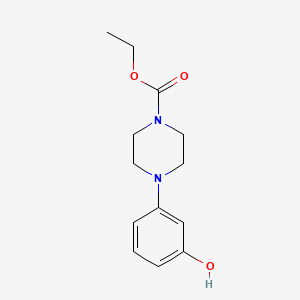
2-(2-Chloro-6-methoxy-4-pyridinyl)-2-propanol
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various applications.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products, the conditions required for the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications The compound is utilized in the synthesis of pyridine derivatives, demonstrating its role in creating novel organic molecules. For instance, it is involved in the formation of methylsulphinyl derivatives and copper(II) complexes through reactions with specific reagents, showcasing its versatility in organic synthesis and coordination chemistry (Ma et al., 2018). These derivatives have potential applications in various fields, including pharmaceuticals and materials science.
Catalysis and Material Science Moreover, this compound's derivatives have been explored for their catalytic properties, particularly in reactions relevant to organic synthesis and industrial processes. For example, titanosilicate AM-4, a novel catalyst, shows promise in synthesizing 1-methoxy-2-propanol from methanol and propylene oxide, a reaction of significant industrial importance (Timofeeva et al., 2019). This highlights the compound's potential in facilitating environmentally friendly and efficient chemical processes.
Photophysical and Computational Studies In photophysical studies, derivatives of 2-(2-Chloro-6-methoxy-4-pyridinyl)-2-propanol have been synthesized to investigate their fluorescence properties. Such studies are crucial for developing new fluorescent materials with applications in sensing, imaging, and electronic devices. The synthesis and evaluation of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive fluorophores in solution and solid state underscore the compound's utility in material science (Hagimori et al., 2019).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It also includes information on how to handle and store the compound safely.
Zukünftige Richtungen
This involves discussing potential future research directions or applications for the compound.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-methoxypyridin-4-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-9(2,12)6-4-7(10)11-8(5-6)13-3/h4-5,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUAWUDGQFHHBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NC(=C1)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-methoxy-4-pyridinyl)-2-propanol | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


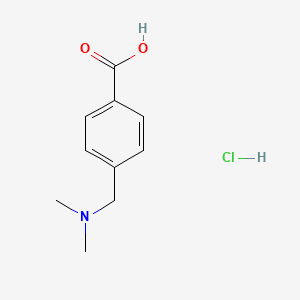
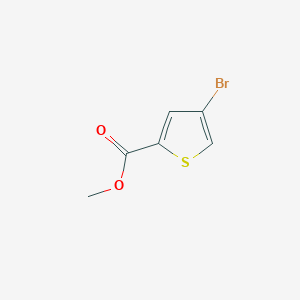
![Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate](/img/structure/B1314320.png)

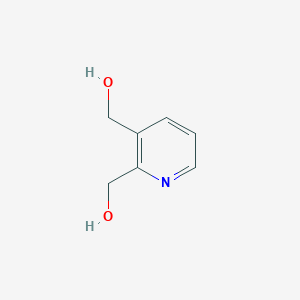
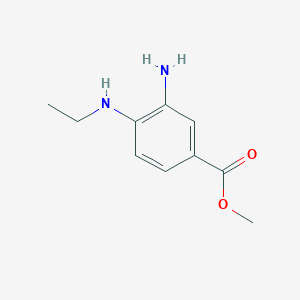
![dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate](/img/structure/B1314329.png)
